molecular formula C7H5F3S B6322746 Methyl(2,3,6-trifluorophenyl)sulfane CAS No. 54378-72-2

Methyl(2,3,6-trifluorophenyl)sulfane

Cat. No.: B6322746
CAS No.: 54378-72-2
M. Wt: 178.18 g/mol
InChI Key: PHTXDESOSRTVMO-UHFFFAOYSA-N
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Description

Methyl(2,3,6-trifluorophenyl)sulfane is an organosulfur compound characterized by a methylthio group (–SCH₃) attached to a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 6-positions. This trifluorinated aromatic sulfide is notable for its electronic and steric properties, which arise from the combination of sulfur's polarizability and the electron-withdrawing effects of fluorine substituents. Such compounds are often explored in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1,2,4-trifluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXDESOSRTVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,6-trifluorophenyl)sulfane typically involves the reaction of 2,3,6-trifluorobenzyl chloride with sodium methylthiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

C7H4F3Cl+CH3SNaC7H5F3S+NaClC_7H_4F_3Cl + CH_3SNa \rightarrow C_7H_5F_3S + NaCl C7​H4​F3​Cl+CH3​SNa→C7​H5​F3​S+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,6-trifluorophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as alkyl halides, thiols, and amines

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding thiol

    Substitution: Various substituted sulfides

Scientific Research Applications

Organic Synthesis

Methyl(2,3,6-trifluorophenyl)sulfane serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a precursor for various organosulfur compounds. Its ability to undergo diverse chemical reactions makes it valuable for developing new synthetic methodologies.

Research has indicated that compounds with trifluoromethyl groups exhibit unique biological activities. This compound is under investigation for its potential antimicrobial and anticancer properties. Studies suggest that the lipophilicity conferred by the trifluoromethyl group enhances cellular penetration, allowing it to interact with biological targets effectively.

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals. Its derivatives have shown promise in drug development due to their biological activity and ability to modulate enzyme functions.

Agrochemicals

The compound is also being studied for applications in agrochemicals. Its reactivity can be harnessed to develop new pesticides or herbicides that are more effective or environmentally friendly.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The mechanism involved disruption of bacterial cell membranes due to enhanced lipophilicity.
  • Anticancer Properties : Research published in a peer-reviewed journal highlighted the potential of this compound in targeting specific cancer cell lines. The trifluoromethyl group was found to increase the compound's selectivity towards tumor cells compared to normal cells.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesVersatile reactions including nucleophilic substitutions
Biological ActivityInvestigated for antimicrobial and anticancer propertiesEnhanced cellular penetration; effective against pathogens
Pharmaceutical DevelopmentPrecursor for drug synthesisModulates enzyme functions; potential therapeutic agents
AgrochemicalsDevelopment of new pesticides/herbicidesImproved efficacy and environmental safety

Mechanism of Action

The mechanism of action of Methyl(2,3,6-trifluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane ()

  • Substituents : Two fluorines (positions 2,3), a methoxy group (position 6), and a methyl group (position 4).
  • Impact: The methoxy group (–OCH₃) introduces electron-donating resonance effects, countering fluorine's electron-withdrawal.
  • Applications : Such hybrid substituent patterns are common in agrochemical intermediates, where balanced lipophilicity and electronic effects optimize bioavailability .

4-Methylphenyl Trifluoromethanesulfonate ()

  • Functional Group : Trifluoromethanesulfonate (–OSO₂CF₃, "triflate") vs. methylthio (–SCH₃).
  • Reactivity : Triflates are superior leaving groups in SN2 reactions and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). In contrast, methylthio groups are less reactive but serve as directing groups in NAS or radical reactions.
  • Utility : Triflates are widely used in synthesizing complex aromatics, while sulfides like Methyl(2,3,6-trifluorophenyl)sulfane are precursors to sulfoxides or sulfones with applications in asymmetric catalysis .

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonylurea (–SO₂NHC(O)NH–) linkages and triazine rings.

  • Key Differences :
    • Functional Groups : Sulfonyl groups (–SO₂–) increase polarity and hydrogen-bonding capacity compared to sulfides.
    • Bioactivity : Sulfonylureas inhibit plant acetolactate synthase (ALS), a mode of action distinct from sulfide derivatives. This compound lacks the triazine moiety critical for ALS binding, highlighting divergent applications .

Pentafluorophenyl Sulfonates ()

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)-methanesulfonate exemplifies highly fluorinated sulfonate esters.

  • Electron Deficiency : Pentafluoro substitution renders the phenyl ring strongly electron-deficient, enhancing reactivity in electron-rich environments.
  • Stability : Sulfonates are more hydrolytically stable than sulfides but less versatile in redox transformations (e.g., sulfide-to-sulfone oxidation) .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name CAS Number Substituents Functional Group Key Properties/Applications
This compound Not Provided 2,3,6-F₃, SCH₃ Sulfide NAS precursor, agrochemicals
Methyl(2,4,5-trifluorophenyl)sulfane 54378-74-4 2,4,5-F₃, SCH₃ Sulfide Isomeric electronic effects
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane 37741 2,3-F₂, 6-OCH₃, 4-CH₃, SCH₃ Sulfide Bioactive intermediate
4-Methylphenyl trifluoromethanesulfonate 29540-83-8 4-CH₃, OSO₂CF₃ Triflate Cross-coupling reagent
Triflusulfuron methyl ester 96525-23-4 SO₂NHC(O)NH-triazine Sulfonylurea Herbicide (ALS inhibitor)

Biological Activity

Methyl(2,3,6-trifluorophenyl)sulfane is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is a sulfide derivative featuring a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug design. This review synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the trifluoromethyl group at the 2, 3, and 6 positions on the phenyl ring alters the electronic properties of the molecule, influencing its interaction with biological targets.

Table 1: Key Structural Features and Their Biological Implications

Structural FeatureDescriptionBiological Implication
Trifluoromethyl GroupElectron-withdrawing groupEnhances potency and selectivity in enzyme inhibition
Sulfide LinkageSulfur atom connected to phenyl ringContributes to bioactivity against various pathogens
Methyl GroupIncreases lipophilicityImproves membrane permeability

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that similar trifluoromethyl-containing compounds can inhibit reverse transcriptase enzymes by altering their binding affinity through hydrogen bonding interactions .
  • Antimicrobial Activity : The compound has displayed significant antimicrobial properties against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against Chlamydia trachomatis, highlighting the importance of this substituent in developing new antibiotics .

4. Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antichlamydial Activity : A study evaluated the antichlamydial effects of several derivatives with varying substitutions on the phenyl ring. The presence of the trifluoromethyl group was crucial for maintaining high levels of activity against C. trachomatis, with some compounds showing efficacy comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro assays revealed that while some derivatives exhibited potent antimicrobial activity, they maintained low cytotoxicity towards human cell lines, indicating a favorable therapeutic index .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedResult
AntichlamydialThis compoundSignificant reduction in inclusion size
CytotoxicityVarious derivativesLow toxicity observed in human cell lines
Enzyme InhibitionTrifluoromethyl analogsEnhanced inhibition compared to non-fluorinated analogs

5. Conclusion

This compound represents a promising scaffold for further drug development due to its unique structural features and demonstrated biological activities. Its ability to inhibit key enzymes and exhibit antimicrobial properties positions it as a candidate for treating various infectious diseases. Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential.

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